molecular formula C13H23NO2 B2471691 N-[2-(1-Hydroxycyclohexyl)-2-methylpropyl]prop-2-enamide CAS No. 2361655-42-5

N-[2-(1-Hydroxycyclohexyl)-2-methylpropyl]prop-2-enamide

Cat. No.: B2471691
CAS No.: 2361655-42-5
M. Wt: 225.332
InChI Key: KMTJYSORBYVJBI-UHFFFAOYSA-N
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Description

N-[2-(1-Hydroxycyclohexyl)-2-methylpropyl]prop-2-enamide is a chemical compound with a unique structure that includes a hydroxycyclohexyl group and a prop-2-enamide moiety

Properties

IUPAC Name

N-[2-(1-hydroxycyclohexyl)-2-methylpropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-4-11(15)14-10-12(2,3)13(16)8-6-5-7-9-13/h4,16H,1,5-10H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTJYSORBYVJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C=C)C1(CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Hydroxycyclohexyl)-2-methylpropyl]prop-2-enamide typically involves the reaction of cyclohexanone with a suitable amine to form the hydroxycyclohexyl intermediate. This intermediate is then reacted with acryloyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Hydroxycyclohexyl)-2-methylpropyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction can lead to alcohol or alkane derivatives.

Scientific Research Applications

N-[2-(1-Hydroxycyclohexyl)-2-methylpropyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-Hydroxycyclohexyl)-2-methylpropyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group may interact with enzymes or receptors, modulating their activity. The prop-2-enamide moiety can participate in covalent bonding with target molecules, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-Hydroxycyclohexyl)-2-methylpropyl]prop-2-enamide is unique due to its hydroxycyclohexyl group, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties .

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